Allylmethylsulfid

Übersicht

Beschreibung

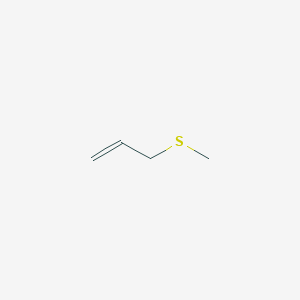

Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Allylmethylsulfid als Reagenz in der organischen Synthese verwendet. Es dient als Vorläufer für die Synthese komplexerer organischer Schwefelverbindungen.

Biologie: In der biologischen Forschung wird this compound hinsichtlich seiner Rolle als Metabolit von Knoblauch untersucht. Es wird auf seine potenziellen gesundheitlichen Vorteile untersucht, darunter antimikrobielle und antioxidative Eigenschaften .

Medizin: this compound wird auf seine therapeutischen Eigenschaften untersucht. Es wird vermutet, dass es aufgrund seiner bioaktiven Eigenschaften Potenzial für die Prävention von Herz-Kreislauf-Erkrankungen, Krebs und anderen Gesundheitszuständen hat .

Industrie: Im Industriesektor wird this compound bei der Herstellung von Aromen und Düften verwendet. Sein starker Geruch macht es zu einer wertvollen Komponente bei der Herstellung von knoblauchähnlichen Düften .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Metabolit von Knoblauch wird vermutet, dass es seine Wirkung durch die Modulation von oxidativem Stress und Entzündungswegen ausübt. Die bioaktiven Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, mit zellulären Komponenten zu interagieren, was zu verschiedenen physiologischen Effekten führt .

Ähnliche Verbindungen:

- Diallyldisulfid

- Diallyltrisulfid

- Diallylsulfid

- Dipropyldisulfid

- Dipropyltrisulfid

- 1-Propenylpropyldisulfid

- Dimethyldisulfid

Vergleich: this compound ist unter diesen Verbindungen aufgrund seiner spezifischen Struktur und seines Geruchsprofils einzigartig. Während andere organische Schwefelverbindungen ebenfalls bioaktive Eigenschaften aufweisen, ist this compound besonders für seine Rolle bei der Entstehung des charakteristischen Knoblauchatems bekannt. Seine relativ einfache Struktur macht es zu einer wertvollen Modellverbindung für die Untersuchung der Eigenschaften und Reaktionen organischer Schwefelverbindungen .

Wirkmechanismus

Target of Action

Allyl methyl sulfide (AMS) is an organosulfur compound found in garlic . It is known for its antibacterial, antioxidant, and anticancer activities . The primary targets of AMS are cellular thiols , which play a crucial role in maintaining the redox state of cells and are involved in various cellular functions.

Mode of Action

AMS interacts with its targets, the cellular thiols, through a redox modulation mechanism . The redox-active sulfur species in AMS can oxidize thiols to generate oxidative stressors (e.g., peroxides, hydroxyl radicals, hydropersulfides, persulfides), which in turn results in a cocktail of reactive sulfur species (RSS) that can adopt various pathways in the cell .

Biochemical Pathways

The biochemical pathways affected by AMS primarily involve redox processes. The oxidation of thiols by AMS leads to the generation of various oxidative stressors. These stressors can affect multiple cellular pathways, leading to changes in cell function . .

Pharmacokinetics

Detailed pharmacokinetic parameters and studies on AMS, especially as an anticancer agent, are still limited .

Result of Action

The interaction of AMS with cellular thiols and the subsequent generation of oxidative stressors can lead to various molecular and cellular effects. These include the reduction of risk factors for cardiovascular diseases and cancer, stimulation of immune function, enhanced foreign compound detoxification, radio protection, restoration of physical strength, cholesterol-lowering, resistance to various stresses, and potential anti-aging effects . In terms of its anticancer properties, AMS has been shown to stimulate detoxification enzymes, protect from oxidative stress, induce cell apoptosis and cell cycle arrest, prevent chromosomal damage, induce the immune system, and suppress nitrosamine bioactivation .

Action Environment

The action, efficacy, and stability of AMS can be influenced by various environmental factors. For instance, the bioavailability of AMS in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . Moreover, the action of AMS can also be influenced by factors such as temperature, pH, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Allyl methyl sulfide exhibits antibacterial, antioxidant, and anticancer properties . It is one of the major active compounds of Allium species, which includes garlic . The organosulfur compounds in garlic, including Allyl methyl sulfide, are believed to prevent the development of cancer, cardiovascular, neurological, diabetes, liver diseases as well as allergy and arthritis .

Cellular Effects

Organosulfur compounds from garlic, which include Allyl methyl sulfide, have been shown to have antibacterial and antioxidant activities . These activities are related to their rich content in sulfur compounds .

Molecular Mechanism

It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, can inhibit cytochrome p4502E1 (CYP2E1), which is one of the mechanisms explaining the anticarcinogenic effects of garlic-derived agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allyl methyl sulfide have been observed to change over time. For instance, in a study on the excretion profiles of garlic-derived compounds, maximum concentrations of the metabolites were detected around 1–2 h after garlic intake . In some cases, a second maximum occurred around 6 h after ingestion of garlic .

Dosage Effects in Animal Models

In animal studies, oral doses in excess of 50 mg/kg of diallyl sulfide, a compound similar to Allyl methyl sulfide, effectively shut down the CYP2E1 protein . This indicates that 50 mg/kg is the inflection point in animal studies in which this CYP can be suppressed .

Metabolic Pathways

The major metabolic pathways of Allyl methyl sulfide in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, Allyl methyl sulfide was discovered in the breath of tested volunteers .

Transport and Distribution

It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

Subcellular Localization

It is known that organosulfur compounds from garlic, including Allyl methyl sulfide, are volatile and can cross the cell membrane and enter the cells easily .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Allylmethylsulfid wird typischerweise durch die Reaktion von Allylchlorid mit Natriumhydroxid und Methanthiol hergestellt. Die Reaktion verläuft wie folgt: [ \text{CH}2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] Diese Reaktion wird unter wässrigen Bedingungen durchgeführt {_svg_2}.

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Herstellung von this compound nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Steuerung von Temperatur, Druck und Reaktantenkonzentrationen, um die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Allylmethylsulfid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Oxidation: Bei Oxidation kann this compound Sulfoxide und Sulfone bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen. Reduktionsmittel wie Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Sulfidgruppe durch andere Nucleophile ersetzt wird. Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Allylmethylsulfoxid, Allylmethylsulfon und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

- Diallyl Disulfide

- Diallyl Trisulfide

- Diallyl Sulfide

- Dipropyl Disulfide

- Dipropyl Trisulfide

- 1-Propenylpropyl Disulfide

- Dimethyl Disulfide

Comparison: Allyl Methyl Sulfide is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, Allyl Methyl Sulfide is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .

Biologische Aktivität

Allyl methyl sulfide (AMS) is a bioactive organosulfur compound predominantly found in garlic (Allium sativum). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article delves into the biological activity of AMS, supported by data tables, case studies, and detailed research findings.

Allyl methyl sulfide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈S |

| Molecular Weight | 88.171 g/mol |

| Boiling Point | 88.6 °C |

| Density | 0.9 g/cm³ |

| Flash Point | 18.3 °C |

Antioxidant Activity

AMS has been shown to enhance the antioxidant defense system in various studies. For instance, a study demonstrated that AMS improves the redox status in plasma and tissues by modulating glycoprotein components, which may contribute to its protective effects against oxidative stress in diabetic conditions .

Antimicrobial Properties

Research indicates that AMS exhibits antibacterial effects against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a reduction in viable cell counts after treatment with AMS . The compound's ability to scavenge reactive oxygen species (ROS) also contributes to its antimicrobial efficacy.

Anti-Cancer Effects

The anticancer potential of AMS has been investigated in several models. For example, it has been reported to induce apoptosis in malignant neuroblastoma cells at higher concentrations (100 μM), indicating a potential therapeutic application in cancer treatment . Additionally, AMS is believed to inhibit the proliferation of cancer cells through modulation of various signaling pathways.

Case Studies

- Diabetes Model : In a study involving streptozotocin-induced diabetic rats, AMS was administered to evaluate its effects on hyperglycemia and oxidative stress. The results indicated significant reductions in blood glucose levels and markers of oxidative damage, suggesting that AMS may improve glucose metabolism and reduce oxidative stress in diabetic conditions .

- Acute Lung Injury : Allyl methyl trisulfide (a derivative of AMS) was tested for its protective effects against lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that treatment with this compound significantly reduced inflammation and protein leakage in bronchoalveolar lavage fluid (BALF), implicating the NF-κB and MAPK signaling pathways as key mechanisms .

Research Findings

- Antidiabetic Effects : A systematic review indicated that AMS enhances insulin secretion and glucose transporter expression in pancreatic tissues, which may be beneficial for managing diabetes .

- Inflammatory Response Modulation : Studies have shown that AMS can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

3-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPQIPTCCLBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064976 | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

92.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10152-76-8 | |

| Record name | Allyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7QI1R316C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.